molecular formula C10H20O2 B2602670 (2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol CAS No. 2248188-53-4

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol

Cat. No.: B2602670
CAS No.: 2248188-53-4
M. Wt: 172.268
InChI Key: CLSJGDJBSFYXQB-SECBINFHSA-N
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Description

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol is an organic compound with a unique structure that includes a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the use of starting materials such as 2-methyl-1,3-butadiene and tetrahydropyran. The reaction typically proceeds through a series of steps, including the formation of an intermediate compound, followed by reduction and cyclization to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally friendly solvents, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the structure of the compound and introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group in this compound to form a ketone or aldehyde.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to form a more saturated alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates to introduce new substituents into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce more saturated alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals, agrochemicals, and materials.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with specific enzymes and receptors makes it a useful tool for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways and target specific molecular structures makes it a promising candidate for drug development.

Industry

In industry, this compound can be used as a precursor for the production of various chemicals and materials. Its versatility and reactivity make it suitable for use in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Methyl-4-(tetrahydrofuran-4-yl)butan-1-ol
  • (2R)-2-Methyl-4-(pyran-4-yl)butan-1-ol
  • (2R)-2-Methyl-4-(dioxan-4-yl)butan-1-ol

Uniqueness

(2R)-2-Methyl-4-(oxan-4-yl)butan-1-ol is unique due to its specific structure, which includes a tetrahydropyran ring. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable for various applications. Compared to similar compounds, this compound may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness and potential for diverse applications.

Properties

IUPAC Name

(2R)-2-methyl-4-(oxan-4-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-11H,2-8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSJGDJBSFYXQB-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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